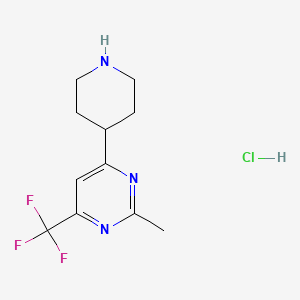

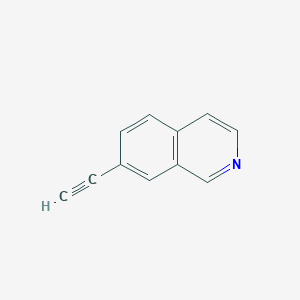

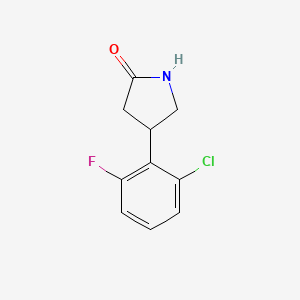

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester

Overview

Description

“(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 885270-54-2. It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-7-isoquinolinylcarbamate .

Molecular Structure Analysis

The compound has a linear formula of C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound is an off-white solid .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate, as part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, has been extensively studied for its medicinal properties. THIQ derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory , anti-bacterial , anti-viral , anti-fungal , anti-leishmanial , anti-cancer , and anti-malarial effects . These compounds have been synthesized and evaluated for their biological activities, with structure-activity relationship (SAR) studies providing insights into their mechanisms of action.

Antibacterial Applications

A specific THIQ analog was synthesized and demonstrated significant antibacterial properties against various pathogenic bacterial strains. This highlights the potential of Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate analogs in developing new antibacterial agents, which could be crucial in the fight against antibiotic-resistant bacteria .

Anti-inflammatory and Neuroprotective Effects

Compounds within the THIQ family have shown promise as anti-inflammatory agents, which could be beneficial in treating diseases like rheumatoid arthritis and multiple sclerosis. Additionally, some THIQ derivatives, including those related to Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate, have been identified as potential antineuroinflammatory agents, offering avenues for research into neurodegenerative disorders.

Cancer Research

The anti-cancer properties of THIQ derivatives have been a subject of interest, with studies indicating that these compounds can inhibit the growth and proliferation of cancer cells. This suggests that Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate could serve as a lead compound in the development of novel anti-cancer therapies.

Synthetic Chemistry

In synthetic chemistry, THIQ derivatives are utilized as precursors for various alkaloids displaying multifarious biological activities. The C(1)-functionalization of tetrahydroisoquinolines is particularly noteworthy, as it enables the synthesis of biologically active molecules containing the THIQ motif, which are integral in drug development .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis, serving as chiral scaffolds. This is crucial for the synthesis of optically pure compounds, which are important in the pharmaceutical industry for creating drugs with specific enantiomeric properties .

Drug Development

The THIQ scaffold is considered a ‘privileged structure’ in drug development due to its presence in various natural and synthetic compounds with significant biological activities. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate derivatives could be key in identifying and designing novel biologically active derivatives for a range of therapeutic applications .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAKVHYUFVKUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)

![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)